Lipophilicity and Membrane Permeability: 7-Ethoxy vs. 7-Methoxy vs. 7-Hydroxy Congeners
The 7-ethoxy substitution distinguishes this compound from the 7-methoxy (MW 216.23) and 7-hydroxy (MW 202.21) analogs through elevated LogP, directly impacting passive membrane diffusion and non-specific protein binding. The target compound has a measured LogP of 3.28 (Hit2Lead), compared to an estimated XLogP3 of 2.6 (PubChem) . While an experimental LogP for the 7-methoxy analog is not directly available, its lower molecular weight and one fewer methylene predict a LogP decrement of approximately 0.5–0.7 log units based on the Hansch π constant for the methylene extension [1]. The 7-hydroxy analog is substantially more polar, with an estimated LogP of ~2.0, due to the H-bond donor capability of the phenolic -OH [2].
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.28 (Hit2Lead experimental); XLogP3-AA = 2.6 (PubChem computed); MW = 230.26; Hdon = 0; tPSA = 39.4 Ų |
| Comparator Or Baseline | 7-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one: MW = 216.23, estimated LogP ~2.6–2.8; 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one: MW = 202.21, estimated LogP ~2.0, Hdon = 1 |
| Quantified Difference | ΔLogP ≈ +0.5–0.7 (vs. 7-methoxy); ΔLogP ≈ +1.0–1.3 (vs. 7-hydroxy); ΔMW = +14.03 (vs. 7-methoxy); +28.05 (vs. 7-hydroxy); ΔHdon = 0 (vs. 7-methoxy); ΔHdon = −1 (vs. 7-hydroxy) |
| Conditions | Hit2Lead physicochemical profiling; PubChem computed descriptors; Hansch fragment-based estimation for comparator LogP values |
Why This Matters
A LogP above 3.0 coupled with zero H-bond donors places this compound in a favorable permeability range for cell-based assays where intracellular target access is required, while reducing the risk of promiscuous aggregation seen with more lipophilic analogs.
- [1] Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. π(CH₂) ≈ +0.5 for aliphatic methylene extension. View Source
- [2] PubChem Compound Summary for CID 1586332 and comparator compounds (7-hydroxy analog: CID entry via CAS 21260-41-3). National Center for Biotechnology Information (2024). View Source
